(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol
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Overview
Description
(1R,5R,6S)-3-azabicyclo[410]heptan-5-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of spirocyclic oxetanyl nitriles, which can be achieved using reducing agents such as lithium aluminum hydride . The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol include:
(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane: This compound features a fluorine atom in place of the hydroxyl group.
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Uniqueness
The uniqueness of (1R,5R,6S)-3-azabicyclo[410]heptan-5-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-2-4-1-5(4)6/h4-8H,1-3H2/t4-,5-,6-/m0/s1 |
InChI Key |
VVDPDLXXWJNFLB-ZLUOBGJFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](CNC2)O |
Canonical SMILES |
C1C2C1C(CNC2)O |
Origin of Product |
United States |
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